molecular formula C16H17N9O3 B2652531 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797357-28-8

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2652531
CAS No.: 1797357-28-8
M. Wt: 383.372
InChI Key: ATRXKIYYVPJKDT-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that features a combination of pyrimidine and piperidine structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives and piperidine derivatives, which undergo various reactions such as condensation, cyclization, and amide formation under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often include specific temperatures, solvents, and pH levels.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide: shares structural similarities with other pyrimidine and piperidine derivatives.

    Unique Features: The combination of pyrimidine and piperidine structures, along with the specific functional groups, might confer unique biological activities or chemical properties.

Highlighting Uniqueness

The uniqueness of this compound could lie in its specific interactions with biological targets, its stability under various conditions, or its ease of synthesis compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O3/c26-14(22-11-5-18-16(28)23-15(11)27)10-2-1-3-24(6-10)12-4-13(20-8-19-12)25-9-17-7-21-25/h4-5,7-10H,1-3,6H2,(H,22,26)(H2,18,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRXKIYYVPJKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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